

Versutoxin and its Homologous Proteins in Funnel-Web Spiders: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **versutoxin**

Cat. No.: **B1166581**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **versutoxin** and its homologous proteins found in the venom of various funnel-web spiders. The document focuses on the molecular characteristics, mechanism of action, and experimental methodologies used to study these potent neurotoxins, which are of significant interest for both toxicological and therapeutic research.

Introduction to δ -Hexatoxins

Versutoxin, officially designated as δ -hexatoxin-Hv1a, is a neurotoxic peptide isolated from the venom of the Australian Blue Mountains funnel-web spider, *Hadronyche versuta*. It belongs to a family of structurally and functionally related toxins known as δ -hexatoxins (δ -HXTXs), which are responsible for the severe envenomation syndrome in primates, including humans.^{[1][2]} These toxins exert their effects by targeting voltage-gated sodium channels (NaV), crucial components of neuronal excitability.^[2]

Homologous proteins to **versutoxin** have been identified in other funnel-web spiders, most notably robustoxin (δ -hexatoxin-Ar1a) from the Sydney funnel-web spider, *Atrax robustus*.^[3] Other known homologs include δ -hexatoxin-Hi1a from *Hadronyche infensa* and δ -hexatoxin-Iw1a from *Illawarra wisharti*. A notable homolog, δ -hexatoxin-Mg1a, has also been identified in the Japanese funnel-web spider, *Macrothele gigas*, demonstrating a broader geographical distribution of this toxin family.^[4]

Structurally, δ -hexatoxins are small peptides, typically 42-44 amino acids in length, characterized by a high content of basic residues and a conserved inhibitor cystine knot (ICK) motif.^{[2][5]} This motif, formed by three interlocking disulfide bonds, confers significant stability to the toxin's tertiary structure.

Data Presentation

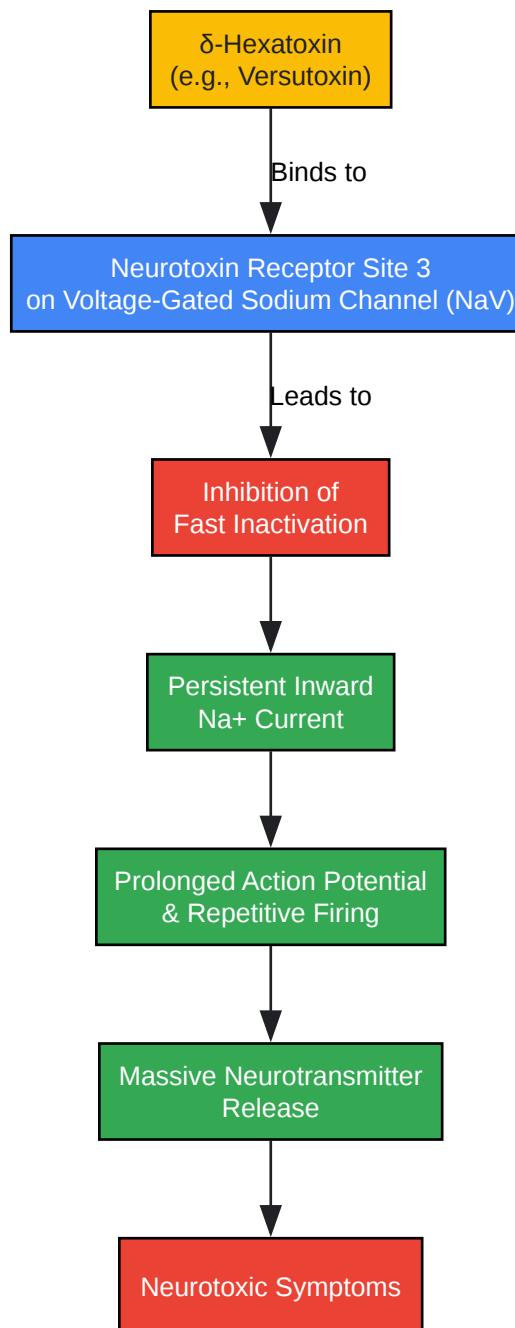
Amino Acid Sequence Alignment

The primary structures of **versutoxin** and its key homologs show a high degree of conservation, particularly in the cysteine residues that form the ICK motif. The following table presents a sequence alignment of several prominent δ -hexatoxins.

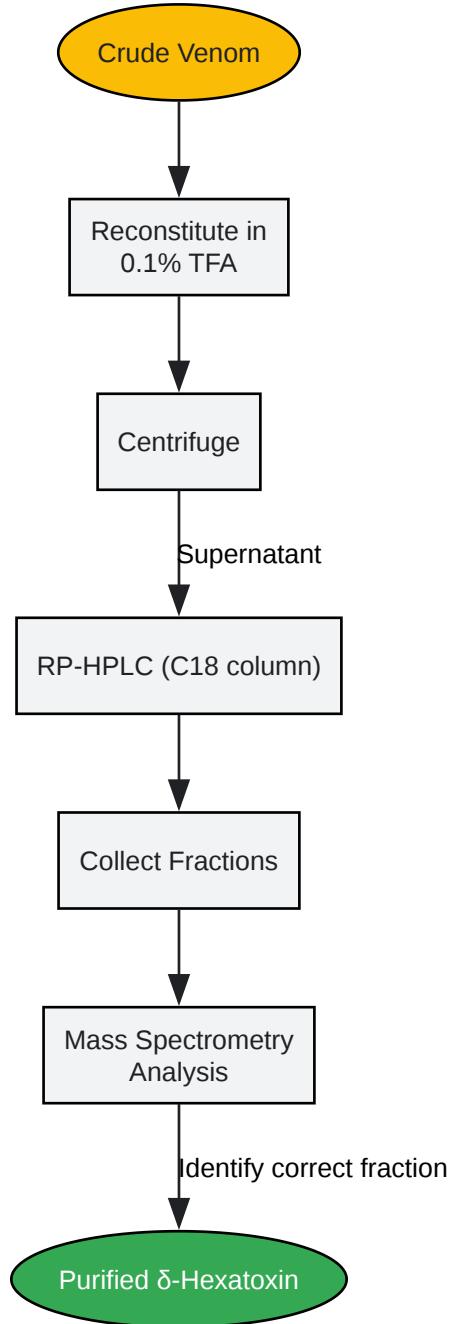
Toxin Name	Species	UniProt ID	Sequence
δ -hexatoxin-Hv1a (Versutoxin)	Hadronyche versuta	P13494	CAKKRNWCGKTEDC CCPMKCVYAWYNEQ GSCQSTISALWKKC
δ -hexatoxin-Ar1a (Robustoxin)	Atrax robustus	P01478	CAKKRNWCGKNED CCCPMKCIYAWYNQ QGSCQTTITGLFKKC
δ -hexatoxin-Hi1a	Hadronyche infensa	P86991	CAKKRNWCGKSED CYCPMKCIYAWYNQ QGSCQTTITGLFKKC
δ -hexatoxin-Iw1a	Illawarra wisharti	P86992	CAKKRNWCGKSED CYCPMKCIYAWYNQ QGSCQTTITGLFKKC
δ -hexatoxin-Mg1a	Macrothele gigas	P86993	CGSGSSCTCDGELC CCPMKCIYAWYNQQ GSCQTTITGLFKKC

Quantitative Pharmacological Data

The primary pharmacological effect of δ -hexatoxins is the modulation of voltage-gated sodium channel function. The following table summarizes key quantitative data on the activity of


versutoxin and its homologs on various NaV channel subtypes.

Toxin	NaV Subtype	Effect	Value	Reference
δ-hexatoxin-Hv1a (Versutoxin)	TTX-sensitive NaV channels (rat DRG)	Apparent Ki for reduction in peak current	37 nM	[6]
δ-hexatoxin-Hv1a (Versutoxin)	TTX-sensitive NaV channels (rat DRG)	Hyperpolarizing shift in V1/2 of inactivation	7 mV (at 32 nM)	[6]
δ-hexatoxin-Ar1a (Robustoxin)	TTX-sensitive NaV channels (rat DRG)	Hyperpolarizing shift in V1/2 of inactivation	13 mV (at 30 nM)	[1]
δ-hexatoxin-Ar1a (Robustoxin)	TTX-sensitive NaV channels (rat DRG)	Hyperpolarizing shift in V1/2 of activation	11 mV (at 30 nM)	[1]
δ-hexatoxin-Mg1a	Mouse cerebellar granule cell NaV channels	EC50 for inhibition of fast inactivation	35.3 ± 5.9 nM	[7]
δ-hexatoxin-Mg1a	Human NaV1.3 (HEK293T cells)	EC50 for inhibition of fast inactivation	82.0 ± 3.0 nM	[7]
δ-hexatoxin-Mg1a	Human NaV1.4 (HEK293T cells)	EC50 for inhibition of fast inactivation	24.0 ± 4.7 nM	[7]
δ-theraphotoxin-Hm1a	Human NaV1.1 (Xenopus oocytes)	EC50 for inhibition of inactivation	38 ± 6 nM	[8]


Signaling Pathway and Mechanism of Action

δ-Hexatoxins exert their neurotoxic effects by binding to neurotoxin receptor site 3 on the extracellular face of voltage-gated sodium channels.[2] This binding event disrupts the normal

gating mechanism of the channel, specifically by inhibiting fast inactivation. This leads to a persistent inward sodium current, prolonged action potentials, and spontaneous repetitive firing of neurons, ultimately causing a massive release of neurotransmitters.[\[2\]](#)[\[9\]](#)

Signaling Pathway of δ -Hexatoxins

Toxin Purification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterisation of the effects of robustoxin, the lethal neurotoxin from the Sydney funnel-web spider *Atrax robustus*, on sodium channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Versutoxin - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Synthesis, solution structure, and phylum selectivity of a spider delta-toxin that slows inactivation of specific voltage-gated sodium channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Modification of sodium channel gating and kinetics by versutoxin from the Australian funnel-web spider *Hadronyche versuta* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The peptide toxin δ -hexatoxin-MrIX inhibits fast inactivation of NaVs in mouse cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of delta-atracotoxin-Ar1a, the lethal neurotoxin from venom of the Sydney funnel-web spider (*Atrax robustus*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Versutoxin and its Homologous Proteins in Funnel-Web Spiders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166581#versutoxin-homologous-proteins-in-other-funnel-web-spiders>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com